(2-Bromo-3-fluorophenyl)hydrazine hydrochloride
Overview
Description
“(2-Bromo-3-fluorophenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C6H7BrClFN2 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C6H6BrFN2.ClH/c7-6-4(8)2-1-3-5(6)10-9;/h1-3,10H,9H2;1H
. This indicates the presence of bromine (Br), fluorine (F), and a hydrazine group (N2) on the phenyl ring (C6H6), along with a hydrochloride (ClH) group. Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 241.49 . The compound has a melting point of 164-165 degrees Celsius .Scientific Research Applications
Fluorescent Probes for Hydrazine Detection
- Ratiometric Fluorescent Probe Development : A study by Zhu et al. (2019) designed a ratiometric fluorescent probe for detecting hydrazine in biological and water samples. This probe, utilizing dicyanoisophorone and a 4-bromobutyryl moiety, demonstrated low cytotoxicity, high cell permeability, and a large Stokes shift, suitable for environmental and biological applications (Zhu et al., 2019).
- Next-Generation Fluorescent Probes : Research by Jung et al. (2019) proposed a next-generation fluorescent probe for hydrazine, showcasing fast and intuitive fluorescence transformation, applicable in various environments including soil analysis and tissue imaging (Jung et al., 2019).
Synthesis and Structural Characterization
- Synthesis of Fluorinated Benzothiazepines and Pyrazolines : A study by Jagadhani et al. (2015) involved the synthesis of chalcones and their subsequent reaction with hydrazine hydrate, leading to the creation of fluorinated benzothiazepines and pyrazolines. These compounds are significant in organic and medicinal chemistry (Jagadhani et al., 2015).
- Derivation of Oxadiazoline Derivatives : Research by Sheng-ping (2006) described the condensation of 2-bromo-5-fluorobenzoyl hydrazine with aromatic aldehydes, producing oxadiazoline derivatives. This synthesis is crucial for developing novel organic compounds (Sheng-ping, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, mist, gas, or vapors; avoiding contact with skin and eyes; using personal protective equipment; ensuring adequate ventilation; and removing all sources of ignition .
Properties
IUPAC Name |
(2-bromo-3-fluorophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-6-4(8)2-1-3-5(6)10-9;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENHFBQKBHIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118313-88-5 | |
Record name | Hydrazine, (2-bromo-3-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118313-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-bromo-3-fluorophenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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